molecular formula C17H17ClN4O2 B12245897 5-Chloro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile

5-Chloro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B12245897
M. Wt: 344.8 g/mol
InChI Key: YEHYXTGHJMZJLT-UHFFFAOYSA-N
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Description

5-Chloro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate. This intermediate is further reacted with 5-chloro-4,6-dimethylpyridine-3-carbonitrile under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. The use of high-purity reagents and solvents, along with precise control of reaction parameters, is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

5-Chloro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
  • N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamide

Uniqueness

5-Chloro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17ClN4O2

Molecular Weight

344.8 g/mol

IUPAC Name

5-chloro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C17H17ClN4O2/c1-11-13(10-19)16(20-12(2)15(11)18)21-5-7-22(8-6-21)17(23)14-4-3-9-24-14/h3-4,9H,5-8H2,1-2H3

InChI Key

YEHYXTGHJMZJLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)N2CCN(CC2)C(=O)C3=CC=CO3)C#N

Origin of Product

United States

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